molecular formula C20H21NO4 B2695231 Fmoc-N-methyl-L-2-aminobutyric acid CAS No. 1310575-53-1

Fmoc-N-methyl-L-2-aminobutyric acid

Cat. No. B2695231
CAS RN: 1310575-53-1
M. Wt: 339.391
InChI Key: WBNLTUKBCCEZSD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-methyl-L-2-aminobutyric acid is a derivative of the amino acid L-2-aminobutyric acid, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis, particularly for the protection of amines .


Synthesis Analysis

The Fmoc group can be introduced to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of Fmoc-N-methyl-L-2-aminobutyric acid is C19H19NO4, and its molecular weight is 325.4 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-N-methyl-L-2-aminobutyric acid is a colorless or slightly yellow crystalline powder . It has a molecular weight of 325.4 .

Scientific Research Applications

Solvent-Controlled Self-Assembly

Fmoc-N-methyl-L-2-aminobutyric acid can be used in the solvent-controlled self-assembly of Fmoc protected aliphatic amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications . The resulting morphologies from self-assembly can be controlled through solvent variation .

Design of Micro/Nanostructures

Fmoc protected aliphatic single amino acids, including Fmoc-N-methyl-L-2-aminobutyric acid, can be used as novel scaffolds for the design of distinct micro/nanostructures . This is achieved through a bottom-up approach that can be tuned by control of the environmental parameters .

Fabrication of Biofunctional Hydrogel Materials

Fmoc-N-methyl-L-2-aminobutyric acid can be used in the fabrication of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Receptor Antagonist

Fmoc-N-methyl-L-2-aminobutyric acid acts as a receptor antagonist . This means it can bind to a receptor but does not activate it, effectively blocking it from being activated by other substances .

Chiral Reagent

Fmoc-N-methyl-L-2-aminobutyric acid can be used as a chiral reagent . Chiral reagents are used in chemistry to induce chirality in molecules, which is important in many biological systems .

Drug Intermediate

Fmoc-N-methyl-L-2-aminobutyric acid can be utilized as a drug intermediate . This means it can be used in the synthesis of more complex drug molecules .

Incorporation into Biologically Active Peptides

The incorporation of N-methyl amino acids like Fmoc-N-methyl-L-2-aminobutyric acid into biologically active peptides has been widely used to study conformation and biological activity . An N-methylated peptide amide bond often exhibits higher resistance to proteolysis and thus may result in improved oral activity and enhanced duration of action .

Determination of Substrate of Glutamyl Cysteine Acid Synthase

Fmoc-N-methyl-L-2-aminobutyric acid can be used in the determination of substrate of glutamyl cysteine acid synthase . This is an important enzyme involved in the synthesis of glutathione, a powerful antioxidant in the body .

Mechanism of Action

The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS). Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Safety and Hazards

During operation, protective gloves, glasses, and protective clothing that meet safety requirements should be worn. The compound should be handled in a well-ventilated environment to avoid direct exposure for a long time .

Future Directions

The use of Fmoc-N-methyl-L-2-aminobutyric acid in peptide synthesis is very widespread. Its use in the future will likely continue to be in the field of peptide synthesis .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLTUKBCCEZSD-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-L-2-aminobutyric acid

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